Methyl (S)-3-(Boc-amino)-2-fluoropropanoate
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Overview
Description
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate is an organic compound with the molecular formula C9H16FNO4. It is a derivative of propanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group and a fluorine atom on the second carbon of the propanoate chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide).
Deprotection: Carried out using trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid.
Deprotection: Produces the free amine.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Medicine: Investigated for its potential use in drug development, particularly as a building block for fluorinated drugs which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate depends on its specific application. In biological systems, it may act as a substrate or inhibitor for enzymes, interacting with active sites and influencing biochemical pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Methyl 3-amino-2-fluoropropanoate: Lacks the Boc protecting group, making it more reactive but less stable.
Methyl 3-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate: Fluorine atom is on the third carbon, leading to different steric and electronic effects.
Uniqueness
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate is unique due to the combination of the Boc protecting group and the fluorine atom on the second carbon. This structural arrangement imparts specific reactivity and stability, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C9H16FNO4 |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
methyl 2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C9H16FNO4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) |
InChI Key |
OPQLRNAPBIXORO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)F |
Origin of Product |
United States |
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